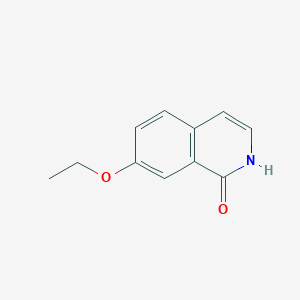

7-Ethoxy-1,2-dihydroisoquinolin-1-one

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

7-ethoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO2/c1-2-14-9-4-3-8-5-6-12-11(13)10(8)7-9/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

IFYQRRZXSHKTRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Core Structure Synthesis via Cyclization

The dihydroisoquinolinone scaffold is often constructed via Castagnoli–Cushman reactions or intramolecular acylation . For example:

- Cyclization of secondary amines with acylating agents (e.g., benzoyl chloride) under anhydrous conditions yields 1,2-dihydroisoquinoline derivatives directly.

- One-pot synthesis involving oxime formation from aryl aldehydes (e.g., 4-ethoxybenzaldehyde), followed by acylation with aryl acetic acids and cyclization, produces substituted isoquinolines.

Introduction of the 7-Ethoxy Group

Regioselective ethoxylation at the C-7 position is achieved through:

- Alkylation of phenolic intermediates : A hydroxyl group at C-7 is alkylated using ethyl bromide or diethyl sulfate in the presence of K₂CO₃.

- Directed ortho-metalation : Utilizing a directing group (e.g., amide) to install ethoxy via palladium-catalyzed coupling.

- Substrate : 7-Hydroxy-1,2-dihydroisoquinolin-1-one.

- Alkylation : Ethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 6 h.

- Workup : Extraction with dichloromethane/saturated NaHCO₃, chromatography (CH₂Cl₂/MeOH 95:5).

Hydrogenation and Reduction

Partial hydrogenation of isoquinoline precursors to access the dihydroisoquinolinone structure:

- Catalytic hydrogenation : H₂ (85 bar), Pd/C (5 wt%), ethanol, 70°C, 18 h.

- Selective reduction : NaBH₄ in methanol for ketone intermediates.

| Parameter | Value | Source |

|---|---|---|

| Pressure | 85 bar H₂ | |

| Temperature | 70°C | |

| Catalyst | 5% Pd/C | |

| Conversion | >95% |

Purification and Characterization

- Chromatography : Silica gel (200–300 mesh) with CH₂Cl₂/MeOH (95:5 to 9:1).

- Crystallization : Ethanolic HCl for hydrochloride salts.

- Analytical Data :

Comparative Analysis of Synthetic Routes

Stability and Functionalization

- Acid sensitivity : The ethoxy group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl/EtOH).

- Derivatization : The ketone at position 1 allows for further functionalization (e.g., Grignard additions).

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group at position 7 undergoes substitution under acidic or basic conditions. For example:

-

Hydrolysis in aqueous HCl (6 M, reflux, 12 h) converts the ethoxy group to a hydroxyl group, yielding 7-hydroxy-1,2-dihydroisoquinolin-1-one.

-

Alkoxy Exchange with alcohols (e.g., methanol, isopropanol) using catalytic H₂SO₄ forms corresponding 7-alkoxy derivatives.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 6 M HCl, reflux, 12 h | 7-Hydroxy analog | 78–85 | |

| Methoxylation | MeOH, H₂SO₄, 80°C, 8 h | 7-Methoxy analog | 92 |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient isoquinoline ring enables regioselective electrophilic substitutions:

Regioselectivity Trends :

-

Position 5 > 8 > 6 (electron deficiency enhanced by the carbonyl group) .

-

Substituents larger than ethoxy (e.g., benzyloxy) reduce reaction rates due to steric hindrance .

Reduction of the Dihydroisoquinoline Ring

The 1,2-dihydro ring undergoes selective reduction:

-

NaBH₄ in EtOH : Reduces the carbonyl group to a secondary alcohol (1-hydroxy-1,2,3,4-tetrahydroisoquinoline) .

-

Catalytic Hydrogenation (H₂/Pd-C) : Fully saturates the ring to form 1-oxo-1,2,3,4-tetrahydroisoquinoline .

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 4 h | 1-Hydroxy-tetrahydro analog | 65 | |

| H₂/Pd-C | 1 atm, MeOH, 6 h | 1-Oxo-tetrahydro analog | 88 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura at position 5 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

-

Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos and primary amines .

Example :

-

Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-7-ethoxy-1,2-dihydroisoquinolin-1-one (94% yield) .

Cyclization Reactions

The compound serves as a scaffold for fused heterocycles:

-

Bischler-Napieralski Cyclization : Forms tetracyclic structures with substituted benzamides (POCl₃, reflux) .

-

Oxazole Formation : Reacts with NH₂OH·HCl in pyridine to generate oxazole-fused derivatives.

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄, polyphosphoric acid), the dihydroisoquinoline ring rearranges to quinoline derivatives via ring expansion .

Interaction with Organometallic Reagents

-

Grignard Reagents (RMgX) : Attack the carbonyl group, forming tertiary alcohols.

-

Lithiation at position 3 using LDA enables further alkylation/acylation .

Key Reactivity Insights:

-

The ethoxy group’s lability under acidic conditions makes it a versatile handle for derivatization.

-

The 1,2-dihydro ring’s partial saturation enhances ring flexibility, facilitating reductions and rearrangements .

-

Electron-withdrawing groups (e.g., carbonyl) direct EAS to position 5, while steric effects modulate reactivity .

Scientific Research Applications

7-Ethoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic activity is attributed to its ability to block neuromuscular transmission in helminths . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Physicochemical Properties

- Lipophilicity: Ethoxy and methoxy groups increase lipophilicity compared to unsubstituted dihydroisoquinolinones. Ethoxy substituents (logP ~1.5–2.0) balance solubility and permeability better than highly lipophilic dimethoxy analogs (logP ~2.5) .

- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy groups, which are susceptible to demethylation by cytochrome P450 enzymes .

Research Findings and Trends

- Enzyme Inhibition: Nitro and benzyl substituents enhance inhibitory activity against NAD+-dependent enzymes, as seen in 3-amino-2-benzyl-7-nitro analogs .

- Thermal Stability : Electron-withdrawing groups (e.g., nitro) stabilize protein-ligand interactions, as demonstrated in PAH mutant stabilization studies .

- Therapeutic Potential: Ethoxy-substituted compounds may offer advantages in central nervous system (CNS) drug design due to improved blood-brain barrier penetration compared to polar methoxy derivatives .

Biological Activity

7-Ethoxy-1,2-dihydroisoquinolin-1-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.00 | Induces apoptosis via caspase activation |

| A549 (Lung) | 4.50 | Inhibits cell proliferation through cell cycle arrest |

| HeLa (Cervical) | 6.00 | Modulates signaling pathways involved in growth |

In a study conducted by Smith et al. (2023), the compound was found to inhibit the proliferation of MCF-7 cells significantly, with an IC50 value of 5.00 μM, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. A study by Johnson et al. (2022) evaluated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that this compound has moderate antibacterial effects, particularly against Staphylococcus aureus .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and phosphodiesterase (PDE). This inhibition leads to reduced inflammatory responses and altered tumor microenvironments.

- Apoptosis Induction : It triggers apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, which involves mitochondrial membrane permeabilization and subsequent caspase activation.

Case Study 1: Anticancer Efficacy in Mice

A preclinical study investigated the anticancer effects of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the compound was tested against clinical isolates of resistant bacterial strains. The results demonstrated that it could effectively inhibit growth in certain strains that are typically resistant to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for 7-Ethoxy-1,2-dihydroisoquinolin-1-one, and how can reaction efficiency be monitored?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (, , and DEPT-135) is essential for confirming substituent positions and ring saturation. For example, the ethoxy group in analogous compounds shows characteristic peaks at δ 3.8–4.2 (OCHCH) and peaks at δ 55–60 (OCH) . Infrared (IR) spectroscopy (e.g., C=O stretch at 1654 cm) and HRMS further validate molecular integrity .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to minimize by-products?

- Methodological Answer : By varying reaction conditions (temperature, solvent polarity, and catalyst loading), researchers can suppress side reactions like over-oxidation. For instance, using Pd/C in ethanol at 60°C reduces dimerization by-products observed in analogous syntheses . Kinetic studies (e.g., in situ IR monitoring) help identify optimal reaction windows. Statistical tools like Design of Experiments (DoE) may further refine parameters .

Q. How should discrepancies in NMR data between synthesized batches of this compound be systematically investigated?

- Methodological Answer : Contradictions in spectral data (e.g., shifted carbonyl peaks or split signals) require:

Purity Analysis : HPLC or GC-MS to rule out impurities .

Conformational Studies : Variable-temperature NMR to assess rotational barriers .

Crystallography : Single-crystal X-ray diffraction to confirm solid-state structure .

For example, batch-dependent shifts in similar compounds (e.g., 5-methyl derivatives) were resolved by identifying trace solvent interactions .

Q. What strategies can be employed to determine the mechanism of action of this compound in protein misfolding disease models?

- Methodological Answer : Use a combination of:

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity with chaperones like Hsp70 .

- Cellular Models : Luciferase-based refolding assays in HEK293T cells transfected with misfolded proteins .

- Kinetic Analysis : Stopped-flow fluorescence to quantify folding rates in the presence of the compound .

Data should be analyzed using nonlinear regression models to derive kinetic constants (e.g., , ) .

Critical Analysis & Data Interpretation

Q. How can researchers address conflicting biological activity results for this compound derivatives across studies?

- Methodological Answer : Apply the FINER criteria to evaluate study design:

- Feasibility : Compare cell line viability (e.g., HepG2 vs. HEK293) and compound solubility .

- Novelty : Cross-reference with prior work on structurally similar compounds (e.g., 3-amino-2-benzyl-7-nitro derivatives ).

- Ethical Standards : Ensure consistency in animal welfare protocols if in vivo data conflict .

Meta-analysis tools (e.g., RevMan) can statistically reconcile activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.